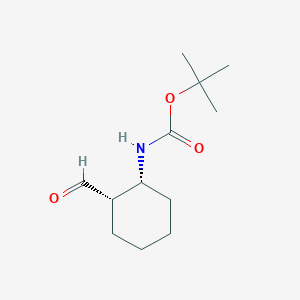
N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde
Descripción general
Descripción
The N-Boc group is a common protecting group in organic chemistry. It’s used to protect amines during chemical synthesis, preventing them from reacting when you don’t want them to . The term “N-Boc” refers to the structure of this protecting group, which consists of a carbamate functional group where the carbonyl is bonded to a tert-butyl group .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The Boc group consists of a carbamate functional group where the carbonyl is bonded to a tert-butyl group . This structure is stable under a variety of conditions, making it a useful protecting group in organic synthesis .Chemical Reactions Analysis
The Boc group can be removed (deprotected) under acidic conditions . This deprotection is often carried out using trifluoroacetic acid (TFA), but other methods have also been reported .Aplicaciones Científicas De Investigación
Synthesis of Dipeptide Isosteres N-Boc-2,2-dimethyl-oxazolidine-5-carbaldehydes, derived from N-Boc-3-amino-1,2-alkanediols, have been used in the enantioselective synthesis of N-Boc-(S)-γ-[(S)-1-aminoalkyl]-γ-lactones. These compounds are key intermediates in the formation of hydroxyethylene dipeptide isosteres, highlighting the importance of N-Boc derivatives in peptide chemistry (Pastó et al., 1998).
Formation of Pyrazolo[4,3-b]pyridines N-Boc-4-aminopyrazole-5-carbaldehydes have been used in the Friendländer synthesis, reacting with various ketones to form pyrazolo[4,3-b]pyridines. This application demonstrates the versatility of N-Boc derivatives in heterocyclic compound synthesis (Yakovenko et al., 2019).
Synthesis of Benzoheterocyclic Carbaldehydes The preparation of benzoheterocyclic carbaldehydes, including those in the benzothiazole, benzoxazole, and benzimidazole series, involves protecting nitrogen as an N,N-diBoc derivative. This indicates the role of N-Boc derivatives in the synthesis of complex heterocyclic structures (Luzzio & Wlodarczyk, 2009).
Formation of [1,2,3]Triazolo[4,5-b]pyridines 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes have been used in synthesizing [1,2,3]triazolo[4,5-b]pyridines, again illustrating the utility of N-Boc derivatives in the synthesis of nitrogen-containing heterocycles (Syrota et al., 2020).
Synthesis of Amino Alcohols N-t-Butyloxycarbonyl (Boc) substituted cis-2-phenyl-3-aminooxetanes, related to N-Boc derivatives, have been utilized in synthesizing syn- or anti-1,2-amino alcohols, demonstrating their significance in the synthesis of chiral compounds (Bach & Schröder, 1997).
Mecanismo De Acción
Target of Action
It’s known that the compound belongs to the class of boc-protected amines . These compounds are often used in organic synthesis, particularly in peptide chemistry, due to their stability towards a wide range of nucleophilic reagents and alkaline reaction conditions .
Mode of Action
The compound interacts with its targets through the Boc protecting group. The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc group can be introduced under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can be removed under anhydrous acidic conditions .
Biochemical Pathways
The compound plays a role in the protection and deprotection of amino groups in biochemical pathways, particularly in peptide synthesis . The Boc group can be introduced and removed under various conditions, allowing for the manipulation of complex polyfunctional molecules .
Result of Action
The introduction and removal of the Boc group allow for the manipulation of complex polyfunctional molecules, particularly in peptide synthesis . This manipulation can lead to the creation of various biologically active compounds.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the introduction and removal of the Boc group can be conducted under either aqueous or anhydrous conditions . Additionally, the compound’s stability towards a wide range of nucleophilic reagents and alkaline reaction conditions suggests that it could potentially be stable in various environments .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of chiral amines and amino acids. This compound interacts with various enzymes and proteins, including transaminases and dehydrogenases. These interactions are essential for the transfer of amino groups and the formation of new carbon-nitrogen bonds. The nature of these interactions involves the formation of Schiff bases and subsequent reduction or transamination reactions .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins . These effects can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context. For example, it can inhibit the activity of certain proteases by forming a stable adduct with the active site serine residue. Conversely, it can activate other enzymes by stabilizing their active conformations . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation under acidic or basic conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can have beneficial effects, such as promoting cell survival and reducing inflammation. At high doses, it can be toxic and cause adverse effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s and aldehyde dehydrogenases. These metabolic processes can lead to the formation of various metabolites, some of which may have biological activity . The compound can also affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects . Understanding these transport and distribution mechanisms is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy metabolism . These localization patterns are important for understanding the compound’s mode of action and potential therapeutic applications.
Propiedades
IUPAC Name |
tert-butyl N-[(1R,2S)-2-formylcyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQREOBBZDSHPN-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B3098307.png)


![L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B3098325.png)
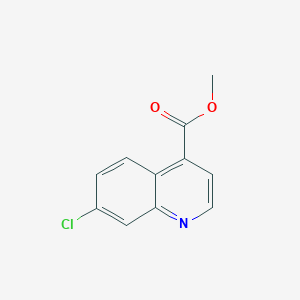
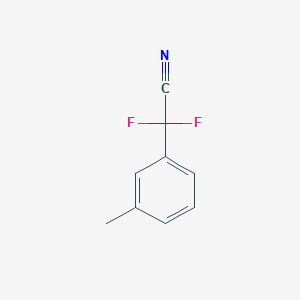
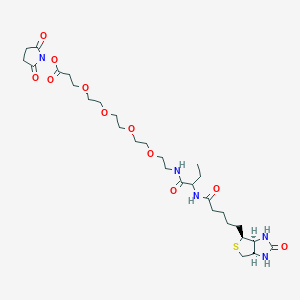
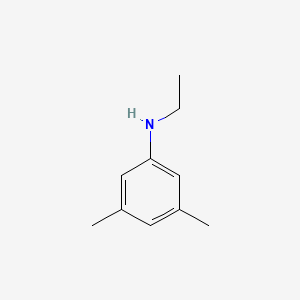
![3-amino-4-(3,4-difluorophenyl)-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B3098357.png)
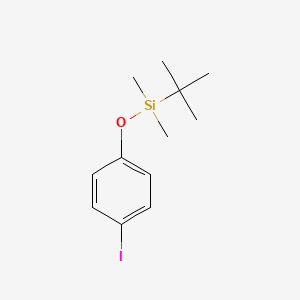
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid](/img/structure/B3098384.png)


